Stereoselective AChE Inhibition: (R)-(+)-Fenoxon Sulfoxide Demonstrates 35-Fold Higher Potency Than (S)-(−)-Enantiomer in Human Enzyme
In direct head-to-head comparison using human recombinant acetylcholinesterase (hrAChE) and electric eel AChE (eeAChE) assays, (R)-(+)-fenoxon sulfoxide exhibits markedly stereoselective inhibition relative to its (S)-(−)-enantiomer [1]. This stereoselectivity has critical implications for understanding fenthion's bioactivation pathway and toxicity assessment. The absolute configuration was confirmed via X-ray crystallography, and enantiomeric purity (>99% ee) was verified by chiral HPLC [1].
| Evidence Dimension | Acetylcholinesterase inhibition potency (IC50) |
|---|---|
| Target Compound Data | (R)-(+)-fenoxon sulfoxide: IC50 = 6.9 μM (hrAChE); 6.5 μM (eeAChE) |
| Comparator Or Baseline | (S)-(−)-fenoxon sulfoxide: IC50 = 230 μM (hrAChE); 111 μM (eeAChE); Fenthion sulfoxide (R or S enantiomers): no anti-AChE activity |
| Quantified Difference | (R)-(+) enantiomer is ~33-fold more potent than (S)-(−) enantiomer in hrAChE (6.9 μM vs 230 μM) and ~17-fold more potent in eeAChE (6.5 μM vs 111 μM) |
| Conditions | Human recombinant AChE (hrAChE) and electric eel AChE (eeAChE) inhibition assays; enantiomers synthesized with >99% enantiomeric excess |
Why This Matters
This stereoselective potency difference dictates that accurate exposure and risk assessment requires enantiomer-specific analytical standards; racemic or mis-assigned standards produce erroneous toxicity extrapolations.
- [1] Gadepalli RSVS, Rimoldi JM, Fronczek FR, Nillos M, Gan J, Deng X, Rodriguez-Fuentes G, Schlenk D. Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity. Chemical Research in Toxicology. 2007;20(2):257-262. View Source
